

A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-1-heptanol

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Compound of Interest

Compound Name: **7-Bromo-1-heptanol**

Cat. No.: **B124907**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of **7-bromo-1-heptanol**. To facilitate a comprehensive understanding, its fragmentation behavior is compared with that of two structurally related compounds: 1-heptanol and 1-bromoheptane. This comparison highlights the distinct influence of the hydroxyl and bromo functional groups on the fragmentation pathways of a long-chain bifunctional molecule. The experimental data presented, alongside detailed protocols, will aid researchers in the identification and characterization of similar halogenated alcohols, which are often key intermediates in synthetic chemistry and drug development.

Mass Spectrometry Fragmentation Data

The electron ionization mass spectra of **7-bromo-1-heptanol**, 1-heptanol, and 1-bromoheptane reveal distinct fragmentation patterns that are characteristic of their respective functional groups. The quantitative data for the most significant fragments are summarized in the table below for easy comparison.

m/z	7-Bromo-1-heptanol (Relative Intensity %)	1-Heptanol (Relative Intensity %)	1-Bromoheptane (Relative Intensity %)	Putative Fragment Identity
196	1	-	-	[M+2]•+ (with 81Br)
194	1	-	-	[M]•+ (with 79Br)
181	2	-	-	[M - CH ₃]•+
179	-	-	5	[M+2]•+ (with 81Br)
177	-	-	5	[M]•+ (with 79Br)
137	50	-	-	[M - Br]•+
135	50	-	-	[M - Br]•+
115	10	-	-	[C ₇ H ₁₅ O]•+
99	-	10	100	[C ₇ H ₁₅]•+
97	100	-	-	[C ₇ H ₁₃]•+
83	-	45	-	[C ₆ H ₁₁]•+
70	-	60	-	[C ₅ H ₁₀]•+
69	-	75	-	[C ₅ H ₉]•+
57	-	-	95	[C ₄ H ₉]•+
55	-	100	-	[C ₄ H ₇]•+
45	-	30	-	[CH ₂ OH]•+
43	-	80	-	[C ₃ H ₇]•+
41	-	90	-	[C ₃ H ₅]•+
31	-	70	-	[CH ₂ OH]•+

Interpretation of Fragmentation Patterns

7-Bromo-1-heptanol: The mass spectrum of **7-bromo-1-heptanol** is characterized by the presence of a weak molecular ion peak, which is typical for long-chain alcohols. The key fragmentation pathways observed are:

- Loss of Bromine: The most significant fragmentation is the cleavage of the C-Br bond, resulting in a prominent peak at m/z 115, corresponding to the $[C_7H_{15}O]^+$ fragment.
- Dehydration: The loss of a water molecule (H_2O) from the molecular ion leads to a fragment at m/z 176/178.
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group results in a fragment at m/z 31, corresponding to $[CH_2OH]^+$.
- Combined Losses: A combination of dehydration and loss of the bromine radical leads to the base peak at m/z 97, corresponding to the $[C_7H_{13}]^+$ fragment. The presence of bromine is confirmed by the characteristic $M+2$ isotope pattern observed for bromine-containing fragments.

1-Heptanol: The fragmentation of 1-heptanol is dominated by pathways characteristic of primary alcohols.^{[1][2]} The molecular ion peak is often weak or absent.^{[1][2]}

- Alpha-Cleavage: The most prominent fragmentation is the alpha-cleavage, leading to the formation of the $[CH_2OH]^+$ ion at m/z 31.
- Dehydration: The loss of water ($M-18$) is another common fragmentation route for alcohols.
- Alkyl Chain Fragmentation: The spectrum shows a series of peaks corresponding to the loss of alkyl radicals from the carbon chain. The base peak at m/z 55 is likely due to further fragmentation of the alkyl chain.

1-Bromoheptane: The mass spectrum of 1-bromoheptane is distinguished by the clear M and $M+2$ peaks for the molecular ion, indicative of the presence of a single bromine atom.

- Carbon-Bromine Bond Cleavage: The heterolytic cleavage of the C-Br bond is a dominant fragmentation pathway.

- Alkyl Chain Fragmentation: The spectrum is characterized by a series of alkyl fragment ions, with the base peak typically corresponding to a stable carbocation.

Experimental Protocols

The following is a representative experimental protocol for the analysis of **7-bromo-1-heptanol** and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

GC Parameters:

- Injector Temperature: 250°C
- Injection Mode: Splitless
- Injection Volume: 1 µL
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Final hold: 5 minutes at 280°C

MS Parameters:

- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 30-400

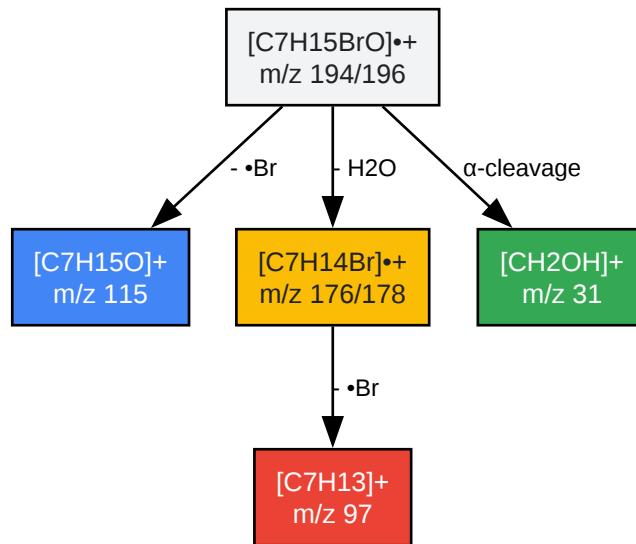
Sample Preparation:

Samples are diluted to a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane or hexane prior to injection.

Fragmentation Pathway of 7-Bromo-1-heptanol

The following diagram illustrates the primary fragmentation pathways of **7-bromo-1-heptanol** under electron ionization.

Fragmentation Pathway of 7-Bromo-1-heptanol



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Caption: Primary fragmentation pathways of **7-Bromo-1-heptanol** in EI-MS.

This guide provides a foundational understanding of the mass spectrometric behavior of **7-bromo-1-heptanol**, contextualized by comparison with its monofunctional analogues. The provided data and methodologies can be readily applied by researchers in the structural elucidation of related compounds.

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References

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